Lipophilicity (XLogP3) Differentiation: Propan-2-one vs. Ethanone Analog
1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one exhibits a computed XLogP3 of -1.7, which is substantially lower (more hydrophilic) than the -0.6 value of its direct analog 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone (CAS 74949-72-7) [1][2]. This 1.1 log unit difference corresponds to an approximately 12.6-fold difference in predicted octanol-water partition coefficient, a parameter that directly influences membrane permeability, aqueous solubility, and in vivo distribution [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.7 |
| Comparator Or Baseline | 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone (CAS 74949-72-7): XLogP3 = -0.6 |
| Quantified Difference | ΔXLogP3 = -1.1 (target is more hydrophilic by ~12.6-fold in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
In drug discovery SAR campaigns, a 1.1 log unit difference in XLogP3 can significantly alter oral absorption and blood-brain barrier penetration, making the propan-2-one analog a meaningfully distinct candidate for optimizing pharmacokinetic profiles.
- [1] PubChem. 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one (CID 12620032). Computed Properties: XLogP3 = -1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12620032 (accessed 2026-05-04). View Source
- [2] PubChem. 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone (CID 12620031). Computed Properties: XLogP3 = -0.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12620031 (accessed 2026-05-04). View Source
